Isobutyl octanoate

Biocatalysis Flavor ester synthesis Lipase-mediated transesterification

Isobutyl octanoate (CAS 5461-06-3; synonym: isobutyl caprylate; 2-methylpropyl octanoate) is a fatty acid ester (C12H24O2; molecular weight 200.32 g/mol) formed by esterification of isobutanol and n-octanoic acid. The compound is an oily, colorless to light yellow clear liquid with a density of 0.86 g/mL (at 20-25°C), a refractive index (n20/D) of 1.421–1.424, a flash point of 108°C, and a boiling point of 231–232°C at 760 mmHg.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 5461-06-3
Cat. No. B1582965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl octanoate
CAS5461-06-3
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(C)C
InChIInChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(13)14-10-11(2)3/h11H,4-10H2,1-3H3
InChIKeyCFQRBRGFNFRMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Octanoate (CAS 5461-06-3): Technical Identity and Baseline Characterization


Isobutyl octanoate (CAS 5461-06-3; synonym: isobutyl caprylate; 2-methylpropyl octanoate) is a fatty acid ester (C12H24O2; molecular weight 200.32 g/mol) formed by esterification of isobutanol and n-octanoic acid [1]. The compound is an oily, colorless to light yellow clear liquid with a density of 0.86 g/mL (at 20-25°C), a refractive index (n20/D) of 1.421–1.424, a flash point of 108°C, and a boiling point of 231–232°C at 760 mmHg . Its hydrophobic character (estimated logP approximately 4.40; XlogP3-AA) and low vapor pressure (0.061 mmHg at 25°C, estimated) are typical for mid-chain fatty acid esters . As an approved food flavoring agent with EFSA Status 'Evaluated – No safety concern' and FEMA GRAS designation, isobutyl octanoate occupies a defined regulatory and functional niche within the octanoate ester family [2].

Why Isobutyl Octanoate (CAS 5461-06-3) Cannot Be Replaced by Generic Octanoate Esters: Critical Evidence for Procurement Decisions


Interchanging octanoate esters based solely on shared fatty acid chain length introduces substantial performance variability in biotransformation and flavor applications. While the octanoyl moiety contributes a base fruity-oily character across the ester family, the alcohol head group determines differential enzymatic accessibility, substrate specificity, and resultant yield profiles during biosynthesis [1]. The branched isobutyl group confers steric and electronic properties that alter lipase recognition and transesterification kinetics compared to linear (n-butyl) or longer branched (isoamyl) counterparts [1]. Consequently, substitution without data-driven validation risks unplanned shifts in final ester concentration, sensory balance, and regulatory compliance. The following section provides direct quantitative evidence establishing isobutyl octanoate's distinct performance signature relative to its closest in-class analogs.

Isobutyl Octanoate (CAS 5461-06-3) Comparative Evidence Guide: Verified Differentiation vs. In-Class Octanoate Esters


Enzymatic Biosynthesis Yield: Isobutyl Octanoate vs. Ethyl, Butyl, and (Iso)Amyl Octanoate

In a direct comparative study of lipase (Lipozyme TL IM)-mediated transesterification of coconut oil with fusel oil under identical optimized reaction conditions (molar ratio 3.25:1 alcohol/oil, enzyme loading 16.7 wt%, 160 rpm shaking speed), isobutyl octanoate was produced at 14.4 mg per gram of coconut oil. This yield was intermediate among octanoate esters: substantially higher than butyl octanoate (0.3 mg/g) and ethyl octanoate (9.4 mg/g), but lower than (iso)amyl octanoate (49.2 mg/g) [1]. The yield hierarchy reflects differential substrate specificity of the lipase toward branched vs. linear alcohol moieties in the transesterification reaction.

Biocatalysis Flavor ester synthesis Lipase-mediated transesterification

Sensory Profile Differentiation: Isobutyl Octanoate Odor Description vs. In-Class Octanoate Esters

Sensory characterization data identify isobutyl octanoate as possessing a composite odor profile of fruity, green, oily, and floral notes [1]. In contrast, ethyl octanoate is predominantly described as fruity, winey, and brandy-like; (iso)amyl octanoate is characterized by sweet, fruity, and winey cognac-like nuances [2]. The isobutyl ester's incorporation of a green, oily, and floral dimension distinguishes it from the simpler fruity-winey profiles of the linear ethyl ester and the more intensely sweet, fruity-cognac character of the branched isoamyl analog. Odor descriptors alone, while qualitative, provide evidence of distinct sensory space occupancy.

Flavor chemistry Sensory evaluation Fragrance formulation

Regulatory Clearance Baseline: EFSA/JECFA Safety Status for Isobutyl Octanoate

Isobutyl octanoate has been evaluated by EFSA and JECFA and holds an 'Evaluated – No safety concern' status [1]. It is designated as FEMA GRAS (Generally Recognized As Safe) and is approved for food flavoring use in the United States and European Union [2]. While several octanoate esters share GRAS status, the formal completion of EFSA/JECFA evaluation establishes a verified safety baseline that procurement teams may rely upon for regulatory submission purposes. This documented clearance distinguishes isobutyl octanoate from less thoroughly evaluated esters or those with restricted usage conditions.

Food additive safety Regulatory compliance Flavor ingredient

Physical-Chemical Identity Specification: Key Parameters for Quality Control

Isobutyl octanoate is defined by a set of verifiable physical-chemical specifications: boiling point 231–232°C at 760 mmHg, density 0.86 g/mL (20–25°C), refractive index n20/D 1.421–1.424, flash point 108°C, and purity ≥99.0% (GC) for technical/reagent grades [1]. These parameters serve as identity benchmarks that differentiate the compound from other octanoate esters. For comparison, ethyl octanoate exhibits a substantially lower boiling point (208–209°C) and different refractive index (n20/D ~1.417); (iso)amyl octanoate boils at 267–268°C [2]. Such physical divergence enables unambiguous analytical confirmation of material identity and purity, critical for quality assurance in procurement and formulation.

Analytical chemistry Quality control Material specification

Isobutyl Octanoate (CAS 5461-06-3): High-Value Application Scenarios Supported by Comparative Evidence


Enzymatic Biosynthesis of Natural Flavor Esters from Coconut Oil Feedstock

The quantitative yield data [1] establish isobutyl octanoate as an intermediate-yield target among octanoate esters in lipase-mediated transesterification. For researchers and manufacturers developing biocatalytic processes for natural flavor ester production using coconut oil and fusel oil as renewable feedstocks, isobutyl octanoate represents a distinct product stream. Its yield profile (~14.4 mg/g coconut oil under optimized conditions) guides process design expectations and facilitates cost modeling. This scenario is specifically supported by evidence from solvent-free lipase systems employing Lipozyme TL IM, demonstrating the compound's accessibility via green chemistry routes.

Fragrance and Flavor Formulations Requiring Fruity-Green-Floral Top Notes

Sensory evidence [2] identifies isobutyl octanoate as a fruity ester with distinctive green, oily, and floral undertones. This composite profile differentiates it from the simpler winey-fruity character of ethyl octanoate and the sweet-cognac profile of (iso)amyl octanoate. Industrial and commercial flavorists developing apricot, grape, cognac, or specialty fruit compositions where green-floral nuance is desired will find isobutyl octanoate functionally non-substitutable. The compound is specifically noted for use as a modifying fruity topnote in Oriental bases and novelty fragrances.

Regulated Food Flavoring Applications Requiring Documented Safety Clearance

Isobutyl octanoate's EFSA 'Evaluated – No safety concern' designation and JECFA evaluation status [3] provide documented regulatory clearance for food flavoring use. For procurement teams sourcing flavor ingredients for products destined for EU and international markets, this verified safety baseline streamlines compliance documentation. The compound's FEMA GRAS status and inclusion in EU positive lists support its use in beverages, confectionery, baked goods, and dairy applications within established usage levels, distinguishing it from esters lacking comparable evaluation records.

Analytical Method Development and Quality Control Reference Standards

The defined physical-chemical specifications [4]—boiling point 231–232°C, density 0.86 g/mL, refractive index n20/D 1.421–1.424—provide unambiguous identity benchmarks. These parameters enable robust analytical verification of material identity using standard laboratory instrumentation (GC, refractometry, density measurement). For quality control laboratories and procurement teams requiring precise material authentication to prevent cross-ester substitution, these specifications serve as actionable acceptance criteria. The compound's well-characterized GC retention properties further support its use as a reference standard in flavor analysis.

Technical Documentation Hub

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